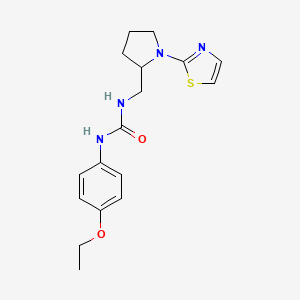
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is a chemical compound with the CAS Number: 67589-53-1 . It has a molecular weight of 318.45 and a molecular formula of C20H30O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3/t16-,17- . This indicates the presence of 20 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 4.41, indicating its lipophilicity . Its water solubility is moderately low, with a Log S (ESOL) of -5.39 .Wissenschaftliche Forschungsanwendungen
Radical Probes and Kinetic Studies
Compounds like trans-1-Phenyl-2-vinylcyclopropane serve as radical probes, offering insights into the mechanisms of enzyme-catalyzed hydroxylation of hydrocarbons. These probes help understand the enzymatic processes at a molecular level, with applications in biochemistry and pharmacology (Miller et al., 1992).
Liquid Crystalline Phase Studies
Research into the mesomorphic behavior of cyclohexane derivatives under varying pressures has revealed special high-pressure effects on liquid crystals. These studies have implications for materials science, particularly in the development of displays and optical devices (Rübesamen & Schneider, 1993).
Medicinal Chemistry
The synthesis of various cyclohexanecarboxylic acid derivatives has been explored for their potential in drug development. For example, the synthesis of VLA-4 antagonists involves key intermediates structurally similar to the compound , demonstrating the relevance of such compounds in designing therapeutic agents (Chiba et al., 2012).
Biodegradable Polymer Functionalization
The chemical modification of poly(3-hydroxybutyrate), a biodegradable polymer, with amino compounds has been studied for biomedical applications, including antibacterial and anticancer properties. This research highlights the potential for cyclohexane derivatives in creating functional materials for medical use (Abdelwahab et al., 2019).
Enzymatic Catalysis and Polymer Chemistry
The enzymatic catalysis of para-functionalized phenol derivatives, using compounds like ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane, demonstrates the role of cyclohexane derivatives in the synthesis of polymers through environmentally friendly processes. Such studies contribute to the field of sustainable polymer chemistry (Pang, Ritter, & Tabatabai, 2003).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves the reaction of 4-(pentyloxy)benzoic acid with 4-ethylcyclohexanone in the presence of a coupling agent and a catalyst to form the desired product.", "Starting Materials": [ "4-(pentyloxy)benzoic acid", "4-ethylcyclohexanone", "Coupling agent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(pentyloxy)benzoic acid and 4-ethylcyclohexanone in a suitable solvent.", "Step 2: Add the coupling agent and catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |
CAS-Nummer |
67589-53-1 |
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.457 |
IUPAC-Name |
(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3 |
InChI-Schlüssel |
AYWFHDWHQHJJTK-QAQDUYKDSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)
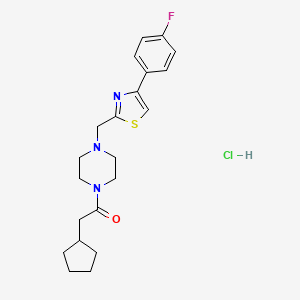
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)
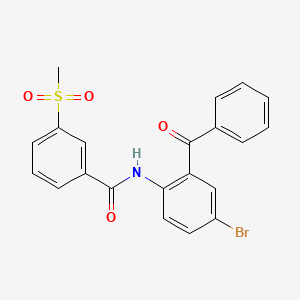


![methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2916038.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide](/img/structure/B2916039.png)
![1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916040.png)
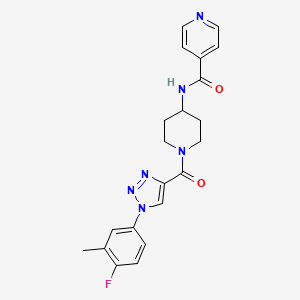
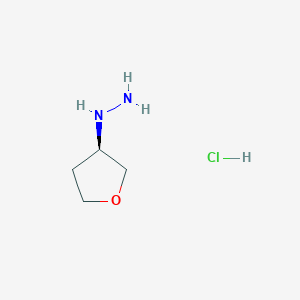
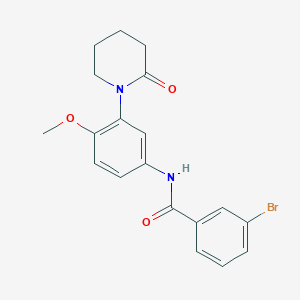
![(Z)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916047.png)
